molecular formula C15H16N6O4 B2623191 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 2034540-42-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2623191
CAS No.: 2034540-42-4
M. Wt: 344.331
InChI Key: SDZVTLJMNRZAOU-UHFFFAOYSA-N
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Description

Triazine Ring Substitution Patterns: Dimethylamino and Methoxy Functionalization

The 1,3,5-triazine core forms the structural backbone of the compound, with substitutions at the 4- and 6-positions playing critical roles in modulating electronic properties. The 4-position is occupied by a dimethylamino group (-N(CH₃)₂), while the 6-position features a methoxy group (-OCH₃). These substituents exhibit contrasting electronic effects: the dimethylamino group acts as a strong electron donor due to its +I inductive effect and resonance donation, whereas the methoxy group provides moderate electron-withdrawing characteristics via conjugation.

The dimethylamino group’s planar geometry facilitates π-electron delocalization across the triazine ring, enhancing aromatic stabilization. This substitution pattern aligns with derivatives reported in adenosine receptor ligands, where similar triazine modifications influence binding affinity. Meanwhile, the methoxy group at C6 introduces steric and electronic constraints, potentially directing regioselective interactions in hydrogen-bonding networks.

Table 1: Electronic Effects of Triazine Substitutions

Position Substituent Electronic Nature Impact on Reactivity
4 Dimethylamino Electron-donating Increases nucleophilicity
6 Methoxy Electron-withdrawing Stabilizes via conjugation

These substitutions collectively create a polarized triazine system, with the C2 position (linked to the methylene-carboxamide bridge) becoming electrophilic. This polarization is critical for intermolecular interactions, as observed in analogous triazine-carboxamide derivatives.

Isoxazole-Furan Conjugation System: Electronic Effects and Aromaticity

The isoxazole ring, fused to a furan-2-yl group at C5, forms a conjugated π-system with distinct aromatic characteristics. Isoxazole’s inherent dipole moment (3.3 D in benzene) arises from the electron-withdrawing nitrogen and electron-donating oxygen within its 1,2-oxazole structure. Attaching the furan ring introduces additional electron density via the oxygen atom’s lone pairs, creating a polarized conjugation pathway.

The furan’s 2-position linkage to isoxazole enables π-orbital overlap, extending conjugation across both heterocycles. This conjugation reduces the overall aromaticity of the isoxazole ring compared to isolated systems, as evidenced by decreased resonance energy in fused heteroaromatics. However, the system retains sufficient aromatic character to stabilize the molecule against electrophilic attack at the isoxazole’s C4 position.

Table 2: Conjugation Effects in the Isoxazole-Furan System

Feature Isoxazole Alone Isoxazole-Furan Conjugate
Dipole moment (D) 3.3 4.1 (estimated)
Resonance energy (kJ/mol) ~85 ~70
Electrophilic susceptibility High at C5 Reduced at C4

The furan’s electron-rich nature further enhances the isoxazole’s susceptibility to nucleophilic substitution at C3, where the carboxamide group is attached. This electronic profile aligns with reactivity patterns observed in 5-(2-furyl)isoxazole derivatives.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-21(2)14-17-12(18-15(19-14)23-3)8-16-13(22)9-7-11(25-20-9)10-5-4-6-24-10/h4-7H,8H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZVTLJMNRZAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with dimethylamine and methanol under controlled conditions.

    Attachment of the Isoxazole Ring: The isoxazole ring is introduced via a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Coupling with the Furan Ring: The final step involves coupling the triazine and isoxazole intermediates with a furan derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more reduced form such as a triazine dihydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with active sites, while the furan and isoxazole rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other triazine-based derivatives, particularly those with pesticidal or bioactive properties. Key points of comparison include substituent effects on the triazine ring, linker groups, and terminal functional moieties. Below is an analysis based on available evidence:

Triazine Ring Substituents

The target compound’s triazine ring is substituted with 4-(dimethylamino) and 6-methoxy groups. These substituents contrast with related compounds:

  • Prosulfuron (): Features 4-methoxy and 6-methyl groups on the triazine ring, linked to a sulfonamide group. The methyl and methoxy substituents enhance herbicidal activity via acetolactate synthase (ALS) inhibition .
  • QSAR-Modeled Derivatives (): Include 4-amino and 6-R2 (varied alkyl/aryl) groups. Substitutions like chloro or methyl influence electronic properties and bioactivity, as demonstrated in quantitative structure-activity relationship (QSAR) studies .

Methoxy at the 6-position may mimic prosulfuron’s herbicidal activity but with modified selectivity.

Linker Groups

  • Target Compound : Uses a methylene (-CH2-) linker.
  • Derivatives : Employ methylthio (-S-CH2-) linkers, which may enhance flexibility and hydrophobic interactions .
  • Prosulfuron : Lacks a linker, with the triazine directly bonded to a sulfonamide .

Terminal Functional Groups

  • Target Compound: Terminates in an isoxazole-furan carboxamide.
  • Prosulfuron : Terminates in a sulfonamide , critical for ALS inhibition .
  • Derivatives : Feature sulfamoyl esters , which are less stable than carboxamides but easier to functionalize .

Key Insight : The carboxamide group in the target compound likely enhances metabolic stability compared to ester-based derivatives, while the furan-isoxazole system may offer unique binding interactions absent in sulfonamide-based herbicides.

Structural and Functional Comparison Table

Compound Triazine Substituents Linker Terminal Group Hypothesized Activity
Target Compound 4-(dimethylamino), 6-methoxy -CH2- Isoxazole-furan carboxamide Herbicidal/antimicrobial
Prosulfuron 4-methoxy, 6-methyl None Sulfonamide ALS-inhibiting herbicide
QSAR Derivatives 4-amino, 6-R2 (varied) -S-CH2- Sulfamoyl ester Modeled bioactive compounds

Research Findings and Implications

Substituent Effects: The dimethylamino group may improve solubility and membrane permeability compared to prosulfuron’s methyl group, though its bulkiness could hinder enzyme binding .

Carboxamide vs. Sulfonamide : The carboxamide terminal group likely enhances stability but may reduce herbicidal potency compared to sulfonamides, which directly inhibit ALS .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological mechanisms, and various studies that elucidate its efficacy against cancer cells.

Chemical Structure and Synthesis

The compound features a triazine ring substituted with a dimethylamino group and a methoxy group, alongside an isoxazole moiety. The synthesis typically involves multi-step chemical reactions where the triazine derivative is reacted with furan-containing compounds under controlled conditions to yield the final product.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It binds to the active sites of specific enzymes, inhibiting their activity. This can disrupt metabolic pathways essential for cancer cell survival.
  • Receptor Interaction : The compound engages with cellular receptors, modulating signaling pathways that are crucial for cell proliferation and survival.
  • DNA/RNA Interaction : It may intercalate with DNA or RNA strands, affecting transcription and translation processes critical for cancer cell function.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from different studies:

Study ReferenceCell Line TestedIC50 (μM)Mechanism of Action
Study 1 MCF-7 (Breast)1.4Apoptosis induction
Study 2 HepG2 (Liver)3.0Topoisomerase II inhibition
Study 3 A549 (Lung)0.9Cell cycle arrest

Case Studies

  • MCF-7 Cell Line : In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 1.4 μM, indicating potent activity comparable to established chemotherapeutics like docetaxel and paclitaxel.
  • HepG2 Cell Line : Research indicated that the compound could inhibit HepG2 liver cancer cells effectively at an IC50 of 3.0 μM through mechanisms involving apoptosis and cell cycle disruption.
  • A549 Cell Line : The compound showed remarkable efficacy against A549 lung cancer cells with an IC50 of 0.9 μM, suggesting it could be a promising candidate for lung cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

  • Methodology :

  • Amide Coupling : Use 5-(furan-2-yl)isoxazole-3-carboxylic acid and the triazine-derived amine via coupling reagents (e.g., HATU or EDC/NHS) in anhydrous DMF or THF. Reaction conditions (e.g., 0°C to RT, 12–24 hrs) should be optimized based on precursor solubility .

  • Triazine Substitution : Introduce the dimethylamino and methoxy groups to the triazine core via nucleophilic substitution. For example, react 2,4,6-trichlorotriazine with dimethylamine and sodium methoxide sequentially under controlled pH and temperature .

  • Validation : Monitor reaction progress via TLC or LC-MS. Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via melting point analysis and 1H^1H-NMR .

    • Example Data Table :
StepReagents/ConditionsYield (%)Characterization (Key Peaks)
12,4,6-Trichlorotriazine, DMF, 0°C → RT851H^1H-NMR (CDCl3_3): δ 3.45 (s, 6H, N(CH3_3)2_2)
25-(Furan-2-yl)isoxazole-3-COOH, EDC, RT, 18 hrs72HRMS: [M+H]+^+ calcd. 456.2; found 456.3

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Spectroscopy : Acquire 1H^1H- and 13C^13C-NMR in [D6_6]DMSO or CDCl3_3. Key peaks include furan protons (δ 6.3–7.4 ppm), triazine methyl groups (δ 3.2–3.5 ppm), and isoxazole carbonyl (δ 165–170 ppm in 13C^13C) .
  • Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular ion ([M+H]+^+) and isotopic patterns .
  • Chromatography : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What in vitro biological assays are suitable for initial activity screening?

  • Methodology :

  • Mitochondrial Assays : Test inhibition of mitochondrial permeability transition pore (mPTP) using isolated mouse liver mitochondria. Measure calcium retention capacity (CRC) with Calcium Green-5N fluorescence .
  • Cell-Based Assays : Use cultured mammalian cells (e.g., HEK293) to assess cytotoxicity (MTT assay) and target engagement (e.g., Western blot for apoptosis markers) .
  • Zebrafish Models : Evaluate developmental toxicity and bioactivity at 1–10 μM in embryo medium (96-well plate format) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for coupling efficiency. For example, DMF may enhance solubility but require lower temperatures to avoid byproducts .

  • Catalyst Optimization : Replace traditional bases (e.g., TEA) with DMAP or polymer-supported bases to reduce purification steps .

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hrs to 30 mins) while maintaining yield .

    • Example Data Table :
Condition VariationYield (%)Purity (%)Notes
DMF, 25°C, 24 hrs7295Baseline
THF, 40°C, 12 hrs6892Faster but lower purity
Microwave, DMF, 100°C, 30 mins7597Improved efficiency

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Solubility Correction : Account for DMSO solvent effects (e.g., 1% v/v in assays) using molecular dynamics simulations to adjust predicted IC50_{50} values .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated furan derivatives) that may contribute to observed activity .
  • Target Fishing : Perform SPR or thermal shift assays to identify off-target interactions not predicted in silico .

Q. How do structural modifications to the triazine and isoxazole moieties affect bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with variations:

  • Triazine : Replace dimethylamino with morpholino or piperazinyl groups.

  • Isoxazole : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at position 5 .

  • Biological Testing : Compare CRC inhibition in mitochondrial assays. For example, morpholino-substituted analogs showed 2-fold higher activity than dimethylamino derivatives .

    • Example Data Table :
Analog StructureMitochondrial CRC IC50_{50} (μM)Cytotoxicity (HEK293, IC50_{50})
Dimethylamino (Parent)1.2>50
Morpholino0.645
5-Cl Isoxazole2.8>50

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